N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5S/c1-7-2-3-9(20-7)8-6-22-13(14-8)15-12(17)10-4-5-11(21-10)16(18)19/h2-6H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWKOEBSJBASLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized from 2-aminothiazole and 5-methylfurfural. The nitrofuran moiety can be introduced through nitration reactions involving furan derivatives. The final step involves coupling the thiazole and nitrofuran intermediates under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furan oxides and thiazole oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted furan or thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide exhibit significant antimicrobial activity. Nitrofurans, in particular, have been well-documented for their effectiveness against various microorganisms:
- Bacterial Activity : The compound may demonstrate efficacy against resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus.
- Fungal Activity : It has potential antifungal effects against pathogens such as Candida albicans and Aspergillus niger.
Anticancer Activity
The thiazole and furan components of this compound are believed to play crucial roles in its anticancer properties. Preliminary studies suggest that it may induce apoptosis and inhibit the proliferation of cancer cells through mechanisms such as:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : Inhibiting cell division by causing S-phase arrest in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
Another research focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment led to significant apoptosis in HepG2 liver cancer cells, with increased levels of pro-apoptotic proteins observed.
Mechanism of Action
The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, the nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells, which can result in cell death .
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula : C₁₃H₁₀N₃O₅S.
- Molecular Weight : 335.3 g/mol.
- Spectroscopic Data : Expected ¹H NMR signals include aromatic protons from furan (δ 6.5–7.5 ppm) and thiazole (δ 7.0–8.0 ppm), with nitro groups causing deshielding effects .
Comparison with Structural Analogs
Nitrofuran-Thiazole Hybrids ()
Compounds 64–68 in share the 5-nitrofuran carboxamide backbone but differ in thiazole substituents:
Thiophene vs. Furan Derivatives ()
Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) replace the nitrofuran with a nitrothiophene.
Substituent Effects on Thiazole ()
Compound 851213-32-6 (2-(4-fluorophenyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide) shares the 5-methylfuran-thiazole core but replaces the nitrofuran carboxamide with a fluorophenyl acetamide.
Table 2: Comparative Physicochemical Properties
Biological Activity
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound integrates structural features of thiazole and furan moieties, which are known for their diverse pharmacological properties.
Structural Overview
The chemical structure of this compound includes:
- Thiazole Ring : Known for its antimicrobial and anticancer properties.
- Furan Ring : Contributes to the compound's biological activity.
- Nitrofuran Moiety : Associated with antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in microbial resistance. Nitrofurans, such as the nitrofuran component in this molecule, have been recognized for their ability to disrupt bacterial DNA synthesis and function, leading to cell death. The thiazole component adds to the compound's efficacy against a range of pathogens by enhancing binding affinity to target sites.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. The following table summarizes findings from recent studies:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Good | |
| Candida albicans | Moderate | |
| Mycobacterium tuberculosis | Potential |
Anticancer Activity
Initial studies suggest that compounds with similar structures may exhibit anticancer properties. For instance, nitrofurans have shown promise in inhibiting tumor growth in various cancer cell lines. Future research is required to elucidate whether this compound possesses comparable effects.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on a series of thiazole derivatives found that those containing furan moieties exhibited enhanced antibacterial activity against gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in increasing efficacy against resistant strains .
- Anticancer Potential :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Use coupling reactions (e.g., carbodiimide-mediated amidation) to link the thiazole and nitrofuran moieties. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .
- Catalytic optimization : DMAP (4-dimethylaminopyridine) enhances reaction efficiency in carboxamide bond formation .
- Yield optimization : Control temperature (60–80°C) and solvent polarity (DMF or DCM) to minimize side products .
- Data Table :
| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole intermediate synthesis | DCM, RT | 75 | 92 |
| Amidation | DMAP/DMF, 70°C | 63 | 95 |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- NMR spectroscopy : Analyze and NMR spectra to verify substitution patterns (e.g., furan C-H coupling at δ 6.2–7.5 ppm) .
- Mass spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peaks (e.g., [M+H] at m/z 362.08) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Data Table :
| Strain/Cell Line | MIC (µg/mL) | IC (µM) | Selectivity Index |
|---|---|---|---|
| S. aureus | 8.2 | – | – |
| HEK293 | – | 45.3 | 5.5 |
Advanced Research Questions
Q. What mechanistic insights explain the compound’s antimicrobial activity?
- Methodology :
- Redox cycling : The nitro group (-NO) undergoes enzymatic reduction, generating reactive oxygen species (ROS) that disrupt microbial DNA .
- Target binding : Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Assay standardization : Compare protocols (e.g., inoculum size, incubation time) to identify variability sources .
- Structural analogs : Test derivatives (e.g., halogenated furans) to isolate substituent effects on activity .
Q. What structure-activity relationship (SAR) trends are observed with substituent modifications?
- Key Findings :
- Electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance potency (MIC reduced by 40%) .
- Methoxy substitutions on thiazole reduce cytotoxicity (IC increases from 45.3 µM to >100 µM) .
- Data Table :
| Substituent (Position) | MIC (µg/mL) | IC (µM) |
|---|---|---|
| -CF (para) | 4.8 | 52.1 |
| -OCH (meta) | 12.4 | >100 |
Q. How can computational modeling guide the design of derivatives?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior .
- ADMET profiling : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
Q. What challenges arise when translating in vitro activity to in vivo models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
